molecular formula C9H6BrClO B2580783 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one CAS No. 1260018-10-7

5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one

Cat. No.: B2580783
CAS No.: 1260018-10-7
M. Wt: 245.5
InChI Key: ISNWUQMFPSSUFZ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of bromine and chlorine atoms attached to the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. For example, the bromination can be carried out using bromine in acetic acid, while the chlorination can be achieved using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzaldehyde: Shares similar halogenation but differs in the core structure.

    2,3-Dihydro-1H-inden-1-one: Lacks the bromine and chlorine substituents.

    6-Bromo-2-oxoindole: Contains a bromine atom but has a different core structure.

Uniqueness

5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the indanone structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-6-chloro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNWUQMFPSSUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260018-10-7
Record name 5-BROMO-6-CHLORO-INDAN-1-ONE
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